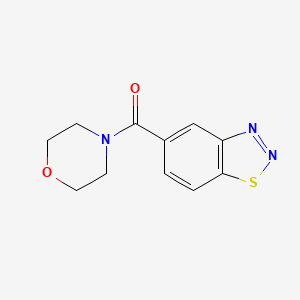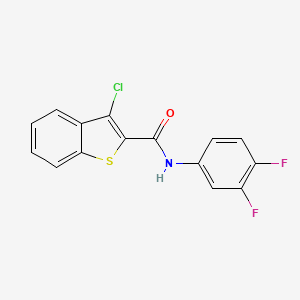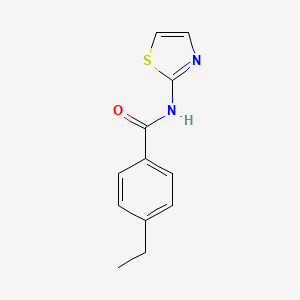![molecular formula C19H32N4O2 B5631344 N-[(3R,4S)-1-[(1-ethylpyrazol-4-yl)methyl]-4-propylpyrrolidin-3-yl]oxane-4-carboxamide](/img/structure/B5631344.png)
N-[(3R,4S)-1-[(1-ethylpyrazol-4-yl)methyl]-4-propylpyrrolidin-3-yl]oxane-4-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[(3R,4S)-1-[(1-ethylpyrazol-4-yl)methyl]-4-propylpyrrolidin-3-yl]oxane-4-carboxamide is a complex organic compound with a unique structure that includes a pyrrolidine ring, a pyrazole moiety, and an oxane ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(3R,4S)-1-[(1-ethylpyrazol-4-yl)methyl]-4-propylpyrrolidin-3-yl]oxane-4-carboxamide typically involves multiple steps, starting from readily available starting materials. The key steps include:
Formation of the Pyrrolidine Ring: This can be achieved through a cyclization reaction involving an appropriate amine and a suitable electrophile.
Introduction of the Pyrazole Moiety: This step often involves the reaction of a hydrazine derivative with a 1,3-dicarbonyl compound under acidic or basic conditions.
Attachment of the Oxane Ring: This can be done through a nucleophilic substitution reaction where the pyrrolidine derivative reacts with an oxane precursor.
Final Coupling: The final step involves coupling the intermediate with a carboxamide group using standard peptide coupling reagents like EDCI or DCC.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. Techniques such as continuous flow chemistry and automated synthesis could be employed to scale up the production.
Chemical Reactions Analysis
Types of Reactions
N-[(3R,4S)-1-[(1-ethylpyrazol-4-yl)methyl]-4-propylpyrrolidin-3-yl]oxane-4-carboxamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide to introduce additional functional groups.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst to reduce any double bonds or carbonyl groups.
Substitution: Nucleophilic substitution reactions can be performed using reagents like sodium hydride or lithium diisopropylamide to introduce new substituents.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, or hydrogen peroxide under acidic conditions.
Reduction: Hydrogen gas with palladium on carbon, lithium aluminum hydride, or sodium borohydride.
Substitution: Sodium hydride, lithium diisopropylamide, or Grignard reagents.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids or ketones, while reduction could produce alcohols or alkanes.
Scientific Research Applications
N-[(3R,4S)-1-[(1-ethylpyrazol-4-yl)methyl]-4-propylpyrrolidin-3-yl]oxane-4-carboxamide has several scientific research applications:
Medicinal Chemistry: It can be used as a lead compound for the development of new drugs targeting specific enzymes or receptors.
Materials Science: Its unique structure makes it a candidate for the development of new materials with specific properties, such as conductivity or fluorescence.
Biological Studies: It can be used to study the interactions between small molecules and biological macromolecules, such as proteins or nucleic acids.
Industrial Applications: It can be used as a precursor for the synthesis of more complex molecules used in various industrial processes.
Mechanism of Action
The mechanism of action of N-[(3R,4S)-1-[(1-ethylpyrazol-4-yl)methyl]-4-propylpyrrolidin-3-yl]oxane-4-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound binds to these targets, modulating their activity and leading to a biological response. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
- N-[(3R,4S)-1-[(1-methylpyrazol-4-yl)methyl]-4-propylpyrrolidin-3-yl]oxane-4-carboxamide
- N-[(3R,4S)-1-[(1-ethylpyrazol-4-yl)methyl]-4-butylpyrrolidin-3-yl]oxane-4-carboxamide
- N-[(3R,4S)-1-[(1-ethylpyrazol-4-yl)methyl]-4-propylpyrrolidin-3-yl]oxane-4-acetamide
Uniqueness
N-[(3R,4S)-1-[(1-ethylpyrazol-4-yl)methyl]-4-propylpyrrolidin-3-yl]oxane-4-carboxamide is unique due to its specific combination of functional groups and stereochemistry, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.
Properties
IUPAC Name |
N-[(3R,4S)-1-[(1-ethylpyrazol-4-yl)methyl]-4-propylpyrrolidin-3-yl]oxane-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H32N4O2/c1-3-5-17-13-22(11-15-10-20-23(4-2)12-15)14-18(17)21-19(24)16-6-8-25-9-7-16/h10,12,16-18H,3-9,11,13-14H2,1-2H3,(H,21,24)/t17-,18-/m0/s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AGVDPPKSOJERHP-ROUUACIJSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1CN(CC1NC(=O)C2CCOCC2)CC3=CN(N=C3)CC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCC[C@H]1CN(C[C@@H]1NC(=O)C2CCOCC2)CC3=CN(N=C3)CC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H32N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N,N-dimethyl-2-[4-(5-methylpyridin-3-yl)phenyl]acetamide](/img/structure/B5631265.png)
![[4-(6-isopropylpyrimidin-4-yl)-1-methylpiperazin-2-yl]methanol](/img/structure/B5631270.png)
![N-ethyl-N-[(5-ethyl-1,3,4-oxadiazol-2-yl)methyl]-2-propyl-1,3-thiazole-4-carboxamide](/img/structure/B5631284.png)
![3-amino-4-(methoxymethyl)-6-methyl-N-(3-methylphenyl)thieno[2,3-b]pyridine-2-carboxamide](/img/structure/B5631289.png)
![N-ethyl-5-{[2-(3-methoxyphenyl)-1-piperidinyl]carbonyl}-2-pyrimidinamine](/img/structure/B5631297.png)

![N'-benzyl-N-methyl-N-spiro[5.5]undec-3-ylthiourea](/img/structure/B5631308.png)
![1-ethyl-N-({1-[2-(3-fluorophenyl)ethyl]piperidin-4-yl}methyl)-N-methyl-2-oxo-1,2-dihydropyridine-4-carboxamide](/img/structure/B5631311.png)
![3-ethyl-5-{[4-(3-methylbutoxy)benzyl]thio}-4H-1,2,4-triazole](/img/structure/B5631319.png)


![3,6-dimethyl-4-{4-[2-(1H-pyrazol-1-yl)ethyl]piperidin-1-yl}isoxazolo[5,4-d]pyrimidine](/img/structure/B5631350.png)
![5-methyl-1'-[2-(1H-pyrazol-1-yl)benzoyl]-1,5,6,7-tetrahydrospiro[imidazo[4,5-c]pyridine-4,4'-piperidine]](/img/structure/B5631360.png)
